molecular formula C18H21ClO4 B4974739 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene

1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene

Cat. No. B4974739
M. Wt: 336.8 g/mol
InChI Key: BXOSGXKEFGUBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene, also known as CEEB, is a chemical compound that belongs to the family of benzene derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CEEB has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood, but it is believed to act as a modulator for various receptors and enzymes. It has been shown to have agonistic or antagonistic effects on estrogen, androgen, and progesterone receptors, depending on the concentration and the presence of other ligands. 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has also been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in breast cancer cells, possibly through its interaction with the estrogen receptor. 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has also been shown to have anti-inflammatory effects, possibly through its interaction with the androgen receptor. Additionally, 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been shown to affect the expression of various genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene in lab experiments is its ability to act as a ligand for various receptors and enzymes, making it a valuable tool for studying the mechanisms of these targets. Additionally, 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is relatively easy to synthesize and has a high purity. However, one of the limitations of using 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is its potential to interact with other ligands and affect the results of the experiment. It is important to carefully design the experiment and control for any potential confounding factors.

Future Directions

There are several future directions for the research on 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene. One possible direction is to investigate its potential as a therapeutic agent for breast cancer and other hormone-related cancers. Additionally, further research is needed to understand the mechanisms of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene's interaction with various receptors and enzymes. Finally, the development of more selective ligands for these targets could lead to the development of more effective drugs with fewer side effects.

Synthesis Methods

The synthesis of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 1-chloro-3-nitrobenzene with 2-(4-ethoxyphenoxy) ethylamine in the presence of a reducing agent such as tin (II) chloride. The resulting product is then treated with sodium hydroxide to obtain 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene.

Scientific Research Applications

1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been extensively used in scientific research as a ligand for various receptors and enzymes. It has been shown to bind to the estrogen receptor, androgen receptor, and progesterone receptor, making it a valuable tool for studying the mechanisms of these receptors. Additionally, 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been used as a substrate for enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.

properties

IUPAC Name

1-chloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4/c1-2-21-16-6-8-17(9-7-16)22-12-10-20-11-13-23-18-5-3-4-15(19)14-18/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOSGXKEFGUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene

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